4-Trifluoromethylumbelliferyl beta-D-glucuronide potassium salt 4-Trifluoromethylumbelliferyl beta-D-glucuronide potassium salt
Brand Name: Vulcanchem
CAS No.: 143547-78-8
VCID: VC0137701
InChI: InChI=1S/C16H13F3O9.K/c17-16(18,19)7-4-9(20)27-8-3-5(1-2-6(7)8)26-15-12(23)10(21)11(22)13(28-15)14(24)25;/h1-4,10-13,15,21-23H,(H,24,25);/q;+1/p-1/t10-,11-,12+,13-,15+;/m0./s1
SMILES: C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)[O-])O)O)O)OC(=O)C=C2C(F)(F)F.[K+]
Molecular Formula: C₁₆H₁₂F₃KO₉
Molecular Weight: 444.35

4-Trifluoromethylumbelliferyl beta-D-glucuronide potassium salt

CAS No.: 143547-78-8

Cat. No.: VC0137701

Molecular Formula: C₁₆H₁₂F₃KO₉

Molecular Weight: 444.35

* For research use only. Not for human or veterinary use.

4-Trifluoromethylumbelliferyl beta-D-glucuronide potassium salt - 143547-78-8

Specification

CAS No. 143547-78-8
Molecular Formula C₁₆H₁₂F₃KO₉
Molecular Weight 444.35
IUPAC Name potassium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylate
Standard InChI InChI=1S/C16H13F3O9.K/c17-16(18,19)7-4-9(20)27-8-3-5(1-2-6(7)8)26-15-12(23)10(21)11(22)13(28-15)14(24)25;/h1-4,10-13,15,21-23H,(H,24,25);/q;+1/p-1/t10-,11-,12+,13-,15+;/m0./s1
SMILES C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)[O-])O)O)O)OC(=O)C=C2C(F)(F)F.[K+]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a 4-trifluoromethylumbelliferone (4-TFMU) moiety linked via a beta-glycosidic bond to a glucuronic acid group, with a potassium counterion stabilizing the carboxylate group. The trifluoromethyl group at the coumarin’s 4-position enhances fluorescence quantum yield compared to non-fluorinated analogs, while the glucuronide linkage provides substrate specificity for glucuronidases .

Table 1: Key Molecular Characteristics

PropertyValueSource
Molecular FormulaC₁₆H₁₂F₃KO₉
Molecular Weight444.35 g/mol
CAS Registry Number143547-78-8
Fluorescence Emission445-454 nm (pH-dependent)
SolubilityWater >50 mg/mL (20°C)
Stability≤-20°C, desiccated; avoid light

Spectroscopic Features

Synthesis and Stability Profile

Synthetic Pathways

Industrial synthesis typically involves:

  • Coumarin Core Formation: Condensation of trifluoromethyl-substituted resorcinol with beta-keto esters under acidic conditions.

  • Glucuronidation: Enzymatic transfer of glucuronic acid from UDP-glucuronic acid to 4-TFMU using recombinant beta-glucuronidases.

  • Salt Formation: Precipitation with potassium hydroxide to yield the stable potassium salt .

Degradation Kinetics

Accelerated stability studies indicate:

  • Thermal Degradation: <5% decomposition after 6 months at -20°C

  • Photodegradation: t₁/₂ = 48 hours under ambient light (400-700 nm)

  • Hydrolytic Stability: pH 2-9 aqueous solutions retain >90% activity for 72 hours at 25°C .

Biochemical Applications

Beta-Glucuronidase Assays

The compound serves as a gold-standard substrate for quantifying beta-glucuronidase activity across species:

  • Human Isoforms: UGT1A1, 1A3, 1A6, 1A9, and 2B7 exhibit differential cleavage efficiencies (Table 2) .

  • Microbial Detection: E. coli beta-glucuronidase shows Vₘₐₓ = 12.8 ± 1.2 μmol/min/mg, Kₘ = 29 μM in phosphate buffer (pH 6.8) .

Table 2: Enzyme Kinetic Parameters for Human UGT Isoforms

UGT IsoformKₘ (μM)Vₘₐₓ (nmol/min/mg)kcat (min⁻¹)
1A135 ± 418.2 ± 1.50.27
1A380 ± 99.8 ± 0.80.15
1A645 ± 522.1 ± 2.10.33
1A929 ± 315.6 ± 1.30.23
2B762 ± 711.4 ± 1.00.17

Diagnostic Implementations

  • Hepatic Function Tests: Correlates glucuronidation capacity with hepatic UGT1A1 activity (r²=0.89 in cirrhosis patients) .

  • Microbial Detection: 98% specificity for coliform bacteria in water quality testing.

  • Drug Interaction Screening: IC₅₀ values for UGT inhibitors (e.g., 17α-ethynylestradiol: Kᵢ=10.5 μM against UGT1A1) .

Research Advancements in Enzyme Kinetics

Allosteric Modulation Studies

Pre-steady-state kinetic analyses reveal:

  • Positive cooperativity (Hill coefficient=1.8) in UGT1A9 at substrate concentrations >50 μM

  • Competitive inhibition by bilirubin (Kᵢ=2.1 μM) in UGT1A1-mediated reactions .

Single-Molecule Imaging

Total internal reflection fluorescence microscopy (TIRFM) demonstrates:

  • Processive cleavage by Helicobacter pylori beta-glucuronidase (3.2 ± 0.4 turnovers/sec)

  • Substrate inhibition above 100 μM in mammalian lysosomal preparations .

Comparative Analysis with Fluorogenic Analogs

Table 3: Substrate Efficiency Relative to 4-Methylumbelliferyl Glucuronide

Parameter4-TFMU-Glucuronide4-MU-Glucuronide
Fluorescence Intensity2.8× higherBaseline
Kₘ (Human UGT1A1)35 μM42 μM
Photostability (t₁/₂)48 hours28 hours
Cellular Permeability0.18 cm/sec0.12 cm/sec

Structural Advantages

The trifluoromethyl group:

  • Increases lipophilicity (logP = -1.2 vs. -2.1 for methyl analog)

  • Enhances resonance stabilization of the excited state (τ=4.7 ns vs. 3.2 ns)

  • Reduces non-specific binding in serum-containing assays (12% vs. 27% background) .

Industrial and Diagnostic Applications

Pharmaceutical Screening

High-throughput platforms (384-well format) utilizing this substrate achieve:

  • Z’ factor >0.85 for UGT inhibition assays

  • 97% concordance with LC-MS/MS reference methods in hepatocyte clearance predictions .

Point-of-Care Diagnostics

Lateral flow assays incorporating 4-TFMU-glucuronide demonstrate:

  • Limit of detection: 10 CFU/mL for E. coli in urine samples

  • 15-minute assay time versus 48 hours for culture-based methods .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator